molecular formula B B1232223 Monobromine CAS No. 10097-32-2

Monobromine

Cat. No. B1232223
CAS RN: 10097-32-2
M. Wt: 79.9 g/mol
InChI Key: WKBOTKDWSSQWDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Iodine Monobromide is formed when iodine and bromine are combined in a chemical reaction . A simple and efficient method for regioselective synthesis of 3-arylquinolines is described from α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% iodine monobromide as a catalyst in acetonitrile solvent at 80 °C .


Molecular Structure Analysis

The molecular formula of Iodine Monobromide is IBr . The iodine monobromide molecule, IBr, has a bond length of 249 pm . It can form CT adducts with Lewis donors .


Chemical Reactions Analysis

Iodine Monobromide is used in some types of iodometry and serves as a source of I+ . It can form CT adducts with Lewis donors . It is also involved in the reaction thermochemistry data .


Physical And Chemical Properties Analysis

Iodine Monobromide is a dark red solid that melts near room temperature . It has a molar mass of 206.904 g/mol . The chemical structure of Iodine Monobromide is also available as a 2d Mol file .

Scientific Research Applications

  • Atmospheric and Oceanic Research : Krüger and Quack (2012) investigated the interactions between the ocean surface and atmosphere in the tropical West Pacific, focusing on short-lived bromine compounds like monobromine. Their research aimed to understand monobromine's relevance for the stratosphere, integrating chemical and biological analyses in both ocean and atmosphere (Krüger & Quack, 2012).

  • Chemical Reaction Kinetics : Lei, Mariñas, and Minear (2004) examined the kinetics of bromamine decomposition, including monobromamine, in aqueous solutions. Their study provided insights into the catalysis and reaction mechanisms involving monobromamine, which are fundamental for understanding various chemical processes (Lei, Mariñas, & Minear, 2004).

  • Polymer Modification : Hirvonen and Tenhu (2015) explored the modification of a monomer used in polymer synthesis, where monobromination played a key role. They demonstrated how bromine substitution can alter the properties of polymers, highlighting monobromine's utility in materials science (Hirvonen & Tenhu, 2015).

  • Organic Synthesis : Moghaddam and Zargarani (2009) utilized monobromine in the selective and efficient bromination of aromatic amines and phenols, showcasing its application in organic chemistry for producing brominated compounds (Moghaddam & Zargarani, 2009).

  • Atmospheric Chemistry : Rozanov et al. (2011) focused on retrieving vertical distributions of bromine monoxide from atmospheric observations. Their research contributes to the understanding of atmospheric processes and the role of bromine compounds like monobromine in the Earth's atmosphere (Rozanov et al., 2011).

  • Green Chemistry : Khan, Ali, Goswami, and Choudhury (2006) developed a method for the α-monobromination of organic compounds using a less hazardous reagent than molecular bromine. This approach, involving monobromine, highlights advancements in environmentally friendly chemical processes (Khan, Ali, Goswami, & Choudhury, 2006).

Safety and Hazards

Iodine Monobromide causes severe skin burns and eye damage. It is fatal if inhaled and very toxic to aquatic life . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

bromine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBOTKDWSSQWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Br]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromine atom

CAS RN

10097-32-2
Record name Bromine atom
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10097-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromine, atomic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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